molecular formula C14H12N2OS B13322769 2-(Benzyloxy)-1,3-benzothiazol-5-amine

2-(Benzyloxy)-1,3-benzothiazol-5-amine

Cat. No.: B13322769
M. Wt: 256.32 g/mol
InChI Key: YMNZEPCZQFSIBJ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1,3-benzothiazol-5-amine is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1,3-benzothiazol-5-amine typically involves the reaction of 2-aminobenzothiazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group on the benzothiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1,3-benzothiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group would yield a benzoyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

2-(Benzyloxy)-1,3-benzothiazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1,3-benzothiazol-5-amine involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential bacterial enzymes or cellular processes . The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-1,3-benzothiazol-5-amine is unique due to its benzothiazole core, which imparts specific electronic and steric properties that can be exploited in various chemical reactions and applications

Properties

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

2-phenylmethoxy-1,3-benzothiazol-5-amine

InChI

InChI=1S/C14H12N2OS/c15-11-6-7-13-12(8-11)16-14(18-13)17-9-10-4-2-1-3-5-10/h1-8H,9,15H2

InChI Key

YMNZEPCZQFSIBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC3=C(S2)C=CC(=C3)N

Origin of Product

United States

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